2-Carbamoyl-1-methylpyridinium iodide CAS 3861-69-6 properties
2-Carbamoyl-1-methylpyridinium iodide CAS 3861-69-6 properties
Topic: 2-Carbamoyl-1-methylpyridinium iodide (CAS 3861-69-6) Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
CAS: 3861-69-6 Synonyms: N-Methylpicolinamide iodide; 1-Methyl-2-pyridinecarboxamide iodide; 1-Methylpyridin-1-ium-2-carboxamide iodide.
Executive Summary
2-Carbamoyl-1-methylpyridinium iodide (2-C1MPI) is a quaternary ammonium salt derived from picolinamide. In the pharmaceutical and biochemical sectors, it serves as a critical probe substrate for Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme responsible for the metabolism of N-heterocycles. Unlike cytochrome P450s, AOX1 utilizes water as the oxygen source and is increasingly recognized for its role in the clearance of clinical candidates. 2-C1MPI is also utilized as a model compound in the study of NAD+ analogues and charge-transfer complexes due to the electron-deficient nature of its pyridinium ring.
This guide details the physicochemical properties, synthesis, and experimental application of 2-C1MPI, specifically focusing on its utility in characterizing AOX1 activity in liver cytosolic fractions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
2-C1MPI is a salt consisting of a cationic N-methylated pyridine ring substituted at the 2-position with an amide group, balanced by an iodide anion. The electron-withdrawing amide group, combined with the positive charge on the nitrogen, makes the ring highly susceptible to nucleophilic attack—a property exploited by the AOX1 enzyme.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Registry Number | 3861-69-6 |
| Molecular Formula | C₇H₉IN₂O |
| Molecular Weight | 264.06 g/mol |
| Appearance | Yellow to orange crystalline powder (color due to charge-transfer interactions with iodide) |
| Solubility | Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents.[1] |
| Melting Point | >190 °C (Decomposes; typical for quaternary iodides) |
| UV/Vis Absorption | λmax ~260–265 nm (pyridinium cation) |
| Hygroscopicity | Moderate; storage in desiccator recommended. |
Synthesis & Characterization
The synthesis of 2-C1MPI is a straightforward SN2 quaternization reaction. The lone pair of the pyridine nitrogen attacks the methyl carbon of methyl iodide.
Reaction Scheme
The following diagram illustrates the methylation pathway:
Figure 1: Quaternization of picolinamide to form 2-C1MPI.
Detailed Synthetic Protocol
Reagents: Picolinamide (1.0 eq), Methyl Iodide (1.5 eq), Acetone (Solvent).
-
Dissolution: Dissolve 10 mmol of picolinamide in 20 mL of anhydrous acetone in a round-bottom flask.
-
Addition: Add 15 mmol of methyl iodide (Caution: MeI is a neurotoxin and alkylating agent; use a fume hood).
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. The solution will likely darken, and a yellow precipitate will begin to form.
-
Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted methyl iodide and starting material.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ to remove traces of moisture and solvent.
Characterization Criteria:
-
¹H NMR (D₂O): Look for a diagnostic singlet for the N-methyl group around δ 4.4–4.5 ppm. The aromatic protons will shift downfield relative to picolinamide due to the positive charge.
-
Mass Spectrometry (ESI+): Major peak at m/z 137.07 (corresponding to the [M-I]⁺ cation).
Biological Application: Aldehyde Oxidase (AOX1) Probe
The primary utility of 2-C1MPI in drug discovery is as a specific substrate for Aldehyde Oxidase . Unlike Cytochrome P450, which uses a heme radical mechanism, AOX1 uses a molybdenum cofactor (Moco) to perform a nucleophilic attack on the substrate.
Mechanistic Pathway
AOX1 oxidizes N-heterocycles at the carbon atom adjacent to the nitrogen (ortho position). Since the 2-position of 2-C1MPI is blocked by the carbamoyl group, oxidation occurs at the 6-position , yielding 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide (often referred to as the 6-pyridone derivative).
This reaction releases electrons that are transferred via FAD and Iron-Sulfur clusters to molecular oxygen, generating hydrogen peroxide (H₂O₂).
Figure 2: AOX1-mediated oxidation of 2-C1MPI to the 6-pyridone derivative.
Experimental Protocol: AOX Activity Assay
This assay measures the formation of the pyridone product or the consumption of the substrate using UV-Vis spectrophotometry or HPLC.
Objective: Determine intrinsic clearance (CLint) or identify AOX presence in liver S9/cytosol.
Materials:
-
Phosphate Buffer (50 mM, pH 7.4)
-
Liver Cytosol (Human, Rat, or Monkey) – Note: Dog liver lacks functional AOX1.
-
2-C1MPI Stock Solution (10 mM in water)
-
Positive Control: Phthalazine or N-Methylnicotinamide.
Workflow:
-
Pre-incubation: Mix 190 µL of Phosphate Buffer and 5 µL of Liver Cytosol (final protein conc. 0.5–1.0 mg/mL) in a quartz cuvette or 96-well plate. Equilibrate at 37 °C for 5 minutes.
-
Initiation: Add 5 µL of 2-C1MPI stock (final conc. 50–100 µM). Note: No NADPH is required for AOX activity.
-
Monitoring:
-
Spectrophotometric: Monitor the change in absorbance. The pyridone product typically absorbs at a different maximum (often ~295–300 nm) compared to the pyridinium salt (~260 nm).
-
HPLC-UV/MS: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant.
-
-
Data Analysis: Plot the % remaining of parent compound vs. time to calculate the elimination rate constant (
) and half-life ( ).
Validation Check:
-
If the reaction proceeds in the presence of Hydralazine (a potent AOX inhibitor), the assay is invalid or non-specific. Hydralazine should abolish the turnover of 2-C1MPI.
Handling, Stability & Safety
-
Light Sensitivity: Iodide salts can oxidize to free iodine (
) upon prolonged exposure to light, turning the solid brown. Store in amber vials. -
Hygroscopicity: The quaternary ammonium nature makes the salt hygroscopic. Store at room temperature (or 4°C for long term) in a tightly sealed container with desiccant.
-
Safety:
-
Signal Word: Warning.
-
Hazards: Irritating to eyes, respiratory system, and skin.
-
Disposal: Dispose of as halogenated organic waste.
-
References
-
Kitamura, S., et al. (2008). "Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver." Drug Metabolism and Disposition, 36(7), 1202-1205.[2]
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460.
-
Manevski, N., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, 62(24), 10955–10994.
-
Terao, M., et al. (2016). "Aldehyde oxidase: A key enzyme in the metabolism of drugs and xenobiotics."[3][4] Expert Opinion on Drug Metabolism & Toxicology, 12(6), 635-651.
-
Sigma-Aldrich. "Product Specification: 1-Methylpyridinium iodide derivatives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 4. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
